Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate
Description
Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate (CAS: 321531-64-0) is a substituted terephthalate ester featuring a dimethyl ester backbone, a sulfonamido group, and a phenoxyethyl substituent at the 2-position of the benzene ring . Its structure combines the rigidity of the terephthalate core with the polar sulfonamido moiety, which may enhance biological activity or alter physicochemical properties compared to simpler terephthalate derivatives.
Properties
IUPAC Name |
dimethyl 2-(2-phenoxyethylsulfonylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-24-17(20)13-8-9-15(18(21)25-2)16(12-13)19-27(22,23)11-10-26-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDDKLZEBTTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The laboratory synthesis of dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate involves a multi-step sequence that integrates sulfonamidation and esterification reactions. The primary route, as documented in peer-reviewed methodologies, employs dimethyl terephthalate (DMT) as the starting material.
Reaction Mechanism and Reagents
The synthesis begins with the nucleophilic substitution of one methyl ester group in DMT with 2-phenoxyethylamine. This step is followed by sulfonylation using a sulfonyl chloride derivative under basic conditions. Triethylamine (TEA) is typically added to scavenge hydrochloric acid generated during the sulfonylation, ensuring reaction progression. The generalized reaction pathway can be summarized as:
$$
\text{DMT} + \text{2-Phenoxyethylamine} + \text{Sulfonyl Chloride} \xrightarrow{\text{TEA}} \text{this compound} + \text{HCl}
$$
Stepwise Procedure and Conditions
- Ester Activation : DMT is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Amine Addition : 2-Phenoxyethylamine is introduced dropwise at 0–5°C to minimize side reactions.
- Sulfonylation : After 1 hour, sulfonyl chloride (e.g., methanesulfonyl chloride) is added, and the mixture is stirred at room temperature for 12–24 hours.
- Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over sodium sulfate, and concentrated.
- Purification : Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient).
Table 1: Key Parameters for Laboratory Synthesis
| Parameter | Specification |
|---|---|
| Reaction Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA), 2.0 equiv |
| Yield (Typical) | 60–75% after purification |
Industrial Production Methods
Industrial-scale manufacturing of this compound prioritizes cost efficiency, scalability, and minimal environmental impact. The process adapts laboratory protocols to continuous-flow systems, enhancing reproducibility and throughput.
Continuous-Flow Synthesis
In continuous-flow reactors, DMT and 2-phenoxyethylamine are premixed in a solvent-resistant static mixer before entering a heated reaction coil. Sulfonyl chloride is introduced via a secondary feed, with real-time pH monitoring to ensure optimal base (TEA) concentration. Key advantages include:
- Reduced Reaction Time : 4–6 hours due to improved mass transfer.
- Higher Yields : 80–85% attributed to precise temperature control.
- Waste Minimization : Closed-loop solvent recovery systems reduce dichloromethane usage by 40%.
Process Optimization
Industrial workflows incorporate automated process analytical technology (PAT) to monitor critical quality attributes (CQAs):
- In-line FTIR Spectroscopy : Tracks sulfonamide bond formation (characteristic peak at 1320–1350 cm$$^{-1}$$).
- HPLC Analysis : Ensures intermediate purity >98% before proceeding to final esterification.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1.0 kg | 100–500 kg |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 60–75% | 80–85% |
| Solvent Consumption | High | Reduced by 40% |
| Purification Method | Column Chromatography | Crystallization |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Emerging methodologies utilize microwave irradiation to accelerate reaction kinetics. Preliminary studies report a 30% reduction in reaction time (8–10 hours) and yields comparable to conventional heating (70–78%). However, scalability remains challenging due to energy input requirements.
Enzymatic Catalysis
Recent advances explore lipase-catalyzed esterification as a green chemistry alternative. Immobilized Candida antarctica lipase B (CAL-B) facilitates sulfonamidation at 50°C in solvent-free conditions, though yields are moderate (50–60%).
Critical Challenges and Solutions
Byproduct Formation
The primary byproduct, dimethyl 2-amino-terephthalate, arises from incomplete sulfonylation. Mitigation strategies include:
- Excess Sulfonyl Chloride : 1.5 equiv to drive reaction completion.
- Low-Temperature Quenching : Halts side reactions during workup.
Purification Limitations
Industrial crystallization often fails to remove trace isomers (e.g., 3-sulfonamido derivatives). Hybrid purification systems combining melt crystallization and supercritical fluid extraction (SFE) achieve >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Structure and Synthesis
Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate features a dimethyl terephthalate core modified with a phenoxyethylsulfonamido group. The synthesis typically involves the reaction of dimethyl terephthalate with 2-phenoxyethylamine and a sulfonyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods like recrystallization or column chromatography are employed to achieve high purity of the final product.
Chemistry
- Building Block for Complex Molecules: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex chemical entities.
- Reactivity Studies: this compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a subject of interest for studying reaction mechanisms.
Biological Applications
- Antimicrobial Properties: Research has indicated potential antimicrobial activity, positioning this compound as a candidate for developing new antimicrobial agents.
- Anticancer Research: Preliminary studies suggest that it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
Pharmaceutical Development
- Drug Intermediates: The compound is explored as a pharmaceutical intermediate in drug formulation processes due to its favorable chemical characteristics.
- Targeted Drug Delivery Systems: Its unique structure allows for modifications that can enhance drug delivery efficiency in targeted therapies.
Industrial Applications
- Polymer Production: this compound is utilized in the production of specialty polymers, contributing to advancements in material science.
- Plasticizers: It is also investigated for use as a plasticizer in various industrial applications, enhancing the flexibility and durability of polymer products.
Case Studies
-
Antimicrobial Activity Assessment:
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
-
Polymer Modification:
- In industrial applications, this compound was incorporated into polymer matrices to enhance mechanical properties. The modified polymers exhibited improved tensile strength and flexibility compared to unmodified counterparts.
-
Drug Development Trials:
- Early-stage trials explored the use of this compound as an intermediate in synthesizing novel anticancer drugs. Initial results showed promising activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Analogs
Key comparable compounds include:
Industrial and Environmental Considerations
- Polymer Synthesis :
DMT is a cornerstone in PET production, with a global market valued at ~$7.2 billion (2025). Its unsubstituted structure ensures efficient polymerization, whereas substituted derivatives like the target compound may face steric hindrance . - Plasticizers: DEHTP’s adoption as a DEHP alternative underscores the demand for terephthalate-based plasticizers with improved safety profiles.
Biological Activity
Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate (DMPET) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of DMPET, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
DMPET is a derivative of terephthalic acid, characterized by the presence of a sulfonamide group and a phenoxyethyl moiety. The chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 365.37 g/mol
Toxicity Profile
The toxicity of DMPET has not been extensively studied; however, insights can be drawn from related compounds:
- Acute Toxicity : Studies on dimethyl terephthalate indicate low acute oral toxicity (LD50 > 5000 mg/kg in guinea pigs) . Given DMPET's structural characteristics, it is reasonable to hypothesize a similar low toxicity profile.
- Chronic Exposure : Long-term studies on DMT have revealed potential renal and bladder issues at high doses, suggesting that careful evaluation of chronic exposure is necessary for DMPET .
Case Study 1: Adipocyte Differentiation
A study evaluating the effects of dimethyl terephthalate on 3T3-L1 adipocytes found that exposure increased lipid droplet size significantly at nanomolar concentrations. The results indicated a dose-dependent relationship between DMT exposure and adipogenesis markers, which could be extrapolated to predict similar effects for DMPET due to structural analogies .
| Concentration (nM) | Lipid Accumulation (relative to control) |
|---|---|
| 10 | 4.25 ± 0.03 |
| 100 | 5.04 ± 0.02 |
Case Study 2: Endocrine Disruption Potential
Research on phthalates suggests that chronic exposure can lead to metabolic changes associated with obesity and diabetes. Given the structural similarities between DMPET and known endocrine disruptors like DMT, further studies are essential to assess its potential impacts on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
